2-(4-(N,N-dipropylsulfamoyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
Beschreibung
This compound belongs to the tetrahydrobenzo[b]thiophene-3-carboxamide class, characterized by a bicyclic thiophene core with a carboxamide group at position 2. The substituent at position 2, a 4-(N,N-dipropylsulfamoyl)benzamido group, distinguishes it from analogs.
Eigenschaften
IUPAC Name |
2-[[4-(dipropylsulfamoyl)benzoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O4S2/c1-3-13-25(14-4-2)31(28,29)16-11-9-15(10-12-16)21(27)24-22-19(20(23)26)17-7-5-6-8-18(17)30-22/h9-12H,3-8,13-14H2,1-2H3,(H2,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVUHWNVIGRUQHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 2-(4-(N,N-dipropylsulfamoyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide , with CAS number 896307-42-9, is a member of the benzo[b]thiophene family, which has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, synthesis, and relevant research findings.
Molecular Structure
- Molecular Formula : CHNOS
- Molecular Weight : 437.6 g/mol
Structural Characteristics
The compound features a tetrahydrobenzo[b]thiophene core substituted with a dipropylsulfamoyl group and a benzamide moiety. This unique structure is believed to contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 437.6 g/mol |
| CAS Number | 896307-42-9 |
Pharmacological Profiles
Research indicates that compounds derived from tetrahydrobenzo[b]thiophene exhibit a range of biological activities, including:
- Anticancer Activity : Studies have shown that tetrahydrobenzo[b]thiophene derivatives can bind to various cancer-specific protein targets. The structural modifications in these compounds can significantly enhance their anticancer efficacy .
- Analgesic Effects : The analgesic activity of related compounds has been evaluated using the "hot plate" method in animal models. These studies suggest that derivatives similar to the target compound may exhibit analgesic effects that surpass those of standard analgesics like metamizole .
Case Studies and Research Findings
- Anticancer Studies : A review highlighted the effectiveness of tetrahydrobenzo[b]thiophene derivatives in targeting cancer cells. These compounds have been shown to inhibit tumor growth in vitro and in vivo, demonstrating significant promise as therapeutic agents against various cancers .
- Analgesic Studies : In a study assessing the analgesic properties of related compounds, it was found that certain derivatives exhibited potent pain-relieving effects when tested on mice. The results indicated a potential for developing new analgesics based on this chemical scaffold .
- Synthesis and Characterization : The synthesis of this compound involves several steps, including the formation of the benzamide linkage and the introduction of the sulfamoyl group. Characterization techniques such as NMR and IR spectroscopy confirm the structure and purity of the synthesized compounds .
Vergleich Mit ähnlichen Verbindungen
Table 1: Structural Features of Key Analogues
Key Observations :
- Electron-Withdrawing Groups: The cyano group in Compound 92b enhances antioxidant activity by stabilizing radical intermediates .
- Piperazine Moieties : IIId’s 4-methoxyphenylpiperazine group facilitates AChE inhibition via H-bonding with Phe288 .
- Trifluoromethyl Pyrazole : JAMI1001A’s substituent improves AMPA receptor modulation, likely due to enhanced hydrophobic interactions .
- Sulfamoyl vs. Sulfonyl : The dipropylsulfamoyl group in the target compound may offer better solubility than the piperidinylsulfonyl group in ’s analog .
Table 2: Pharmacological Profiles of Analogues
Key Comparisons :
- Antioxidant Activity: Compound 92b’s cyanoacetamido group shows comparable efficacy to the target compound’s sulfamoyl group, suggesting both substituents stabilize free radicals effectively .
- AChE Inhibition : IIId outperforms donepezil, highlighting the importance of the piperazine-acetamido linker. The target compound’s sulfamoyl group could similarly enhance binding through polar interactions .
- Receptor Modulation : JAMI1001A’s trifluoromethylpyrazole demonstrates the impact of halogenated groups on receptor affinity, a strategy applicable to the target compound’s design .
Physicochemical Properties
Table 3: Predicted Physicochemical Properties
*Calculated based on molecular formula C₂₃H₃₀N₄O₅S₂.
Key Insights :
- Density and Solubility : The target compound’s predicted density (1.404 g/cm³) suggests moderate solubility, comparable to IIId. The dipropyl chains may increase lipophilicity relative to methoxyethyl derivatives .
- pKa : The similar pKa values (~12.02–12.37) indicate comparable ionization states under physiological conditions, favoring blood-brain barrier penetration for CNS targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
